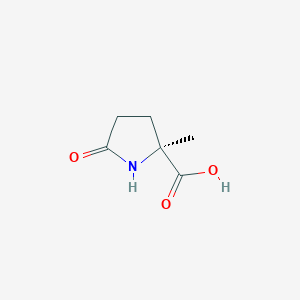
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as (S)-MOPAC, is a chiral building block that is widely used in the synthesis of pharmaceuticals and agrochemicals. This compound has two enantiomers, (S)-MOPAC and (R)-MOPAC, but only the (S)-enantiomer is used in research and industrial applications due to its higher activity and selectivity.
Aplicaciones Científicas De Investigación
Peptide Nucleic Acid (PNA) Assisted Gene Editing
- Application Summary: PNA-assisted gene editing is a novel approach that uses gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion. This method uses T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Methods of Application: The γPNAs invade the target DNA, and T7EI recognizes and cleaves the invaded DNA, introducing double-strand breaks (DSBs). This method can be used under a broad range of conditions and could potentially be applied for large-scale genomic manipulation .
- Results or Outcomes: The study demonstrates that T7EI can be used as a programmable nuclease capable of generating single or multiple specific DSBs in vitro. This system has no protospacer adjacent motif (PAM) constraints and features a compact protein size, which will facilitate and expand DNA manipulations both in vitro and in vivo .
Oligonucleotides for Therapeutic Applications and Biological Studies
- Application Summary: Oligonucleotides (ODNs), short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms. They are used for gene regulation, drug delivery, and targeted therapy .
- Methods of Application: ODNs are synthesized and used in various biomedical applications. Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .
- Results or Outcomes: ODNs have found utility as self-assembling building blocks, leading to the creation of nanostructures whose high order underpins their enhanced biological stability and affects the cellular uptake efficiency .
Meldrum’s Acid Applications
- Application Summary: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Methods of Application: Meldrum’s acid undergoes distinctive decomposition pathways at elevated temperatures, which can be used in cycloaddition and acylation reactions .
- Results or Outcomes: The synthetic chemistry of Meldrum’s acid provides the essential knowledge for the design and preparation of compounds with desired properties .
Acid-Resistant Enzymes
- Application Summary: Acid-resistant enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .
- Methods of Application: Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .
- Results or Outcomes: The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .
Mitsunobu Reaction
- Application Summary: The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .
- Methods of Application: The reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- Results or Outcomes: The Mitsunobu reaction is a versatile method for the inversion of stereocenters and has been widely used in the synthesis of natural products .
Microbial Response to Acid Stress
- Application Summary: Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms. The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .
- Methods of Application: This review proposes mechanisms of acid resistance as the basis for obtaining acid-resistant enzymes in three ways: mining in extreme environments, modification of natural enzymes, and de novo synthesis for better industrial applications .
- Results or Outcomes: The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
Propiedades
IUPAC Name |
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

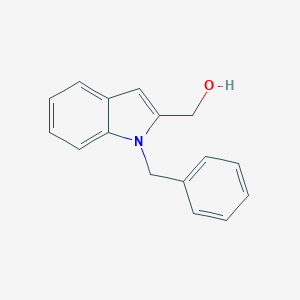
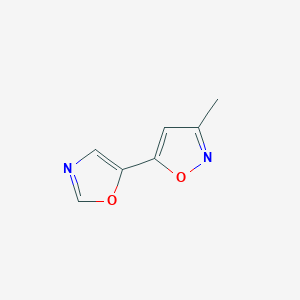
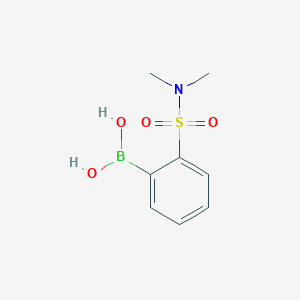
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
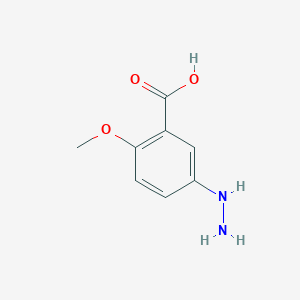
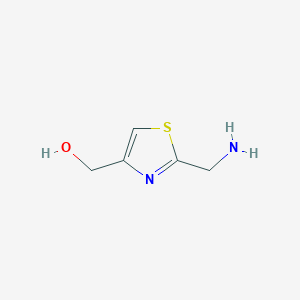
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
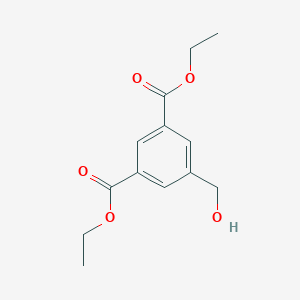
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)